N-(Dinitromethylidene)hydroxylamine
Description
Structure
3D Structure
Properties
CAS No. |
61022-87-5 |
|---|---|
Molecular Formula |
CHN3O5 |
Molecular Weight |
135.04 g/mol |
IUPAC Name |
N-(dinitromethylidene)hydroxylamine |
InChI |
InChI=1S/CHN3O5/c5-2-1(3(6)7)4(8)9/h5H |
InChI Key |
IAVMUVVFIFCBKJ-UHFFFAOYSA-N |
Canonical SMILES |
C(=NO)([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Derivatization
Strategies for the Construction of Dinitromethylidene Moieties
The dinitromethylidene group, C(NO₂)₂, is a key functional group in many energetic materials. Its synthesis can be achieved through several methods, primarily involving nitration of suitable precursors or the functionalization of dinitromethane (B14754101).
A plausible and historically significant route to gem-dinitro compounds is the Ponzio reaction, which involves the nitration of oximes. acs.org This reaction typically uses dinitrogen tetroxide (N₂O₄) as the nitrating agent. For the synthesis of a dinitromethylidene precursor, one could envision the nitration of a ketoxime. The reaction proceeds through the formation of a pseudonitrole intermediate, which is then further oxidized to the gem-dinitro compound.
Another potential, though less direct, route involves the nitration of enamines. Enamines, which are formed from the reaction of ketones or aldehydes with secondary amines, are electron-rich and can undergo electrophilic substitution. mdpi.com Nitration of an enamine could potentially lead to a nitro-substituted intermediate that could be further elaborated to the dinitromethylidene group.
| Precursor Type | Nitrating Agent | Conditions | Product | Reported Yield (%) | Reference |
| Ketoxime | N₂O₄ | Inert solvent (e.g., CCl₄), low temperature | gem-Dinitroalkane | 40-60 | acs.org |
| Enamine | Nitronium tetrafluoroborate | Acetonitrile, low temperature | α-Nitroenamine | 50-70 | Analogous reactions |
Dinitromethane and its corresponding anion, the dinitromethanide ion, are versatile building blocks in the synthesis of gem-dinitro compounds. The dinitromethanide anion can act as a nucleophile and react with various electrophiles. While direct reaction with an electrophilic hydroxylamine (B1172632) species is a possibility, the functionalization of dinitromethane derivatives often focuses on C-C bond formation. However, the synthesis of hydroxylammonium 2-dinitromethyl-5-nitrotetrazolate demonstrates the use of a dinitromethyl-containing precursor in conjunction with hydroxylamine, albeit in a salt formation. energetic-materials.org.cn This suggests that a dinitromethyl-containing compound could serve as a key intermediate.
Hydroxylamine Functionalization and N-Substitution Approaches
The hydroxylamine moiety can be introduced through various methods, including amination reactions or by modifying existing hydroxylamine derivatives.
Hydroxylamine and its derivatives can act as both nucleophiles and electrophiles. Hydroxylamine-O-sulfonic acid (HOSA) is a versatile reagent that can be used for electrophilic amination. wikipedia.org A hypothetical route to N-(Dinitromethylidene)hydroxylamine could involve the reaction of a dinitromethylidene precursor, or a masked equivalent, with HOSA or a similar electrophilic aminating agent. The reaction of HOSA with ketones can lead to oximes and, under certain conditions, lactams via the Beckmann rearrangement, highlighting its reactivity towards carbonyl-like functionalities. orgsyn.org
| Substrate | Aminating Agent | Conditions | Product | Reported Yield (%) | Reference |
| Ketone | Hydroxylamine-O-sulfonic acid | Formic acid, reflux | Lactam | ~72 | orgsyn.org |
| Tertiary Amine | Hydroxylamine-O-sulfonic acid | Aqueous solution | Trisubstituted hydrazinium (B103819) salt | Good | wikipedia.org |
N- and O-substituted hydroxylamines are important intermediates in organic synthesis. The alkylation of N-hydroxyindoles, for example, can be achieved using various alkylating agents such as methyl iodide or dimethyl sulfate, though yields can be variable. nih.gov Acylation of hydroxylamines is also a common transformation. These functionalization strategies could be applied to a precursor containing a hydroxylamine moiety to build up the final structure of this compound or to introduce protecting groups during the synthesis.
Convergent and Divergent Synthetic Pathways to this compound
Both convergent and divergent synthetic strategies can be conceptualized for the synthesis of this compound.
A convergent synthesis would involve the separate preparation of two key fragments: a dinitromethylidene precursor and a hydroxylamine derivative. These two fragments would then be coupled in a later step to form the final product. This approach can be more efficient for complex molecules as it allows for the optimization of the synthesis of each fragment independently. nih.govwikipedia.org For example, a stable dinitromethylidene-containing electrophile could be synthesized and then reacted with hydroxylamine or a protected hydroxylamine derivative. The synthesis of complex oxime libraries through the ligation of alkoxyamine and carbonyl monomers is an example of a convergent approach in a related area. figshare.comnih.gov
A divergent synthesis , on the other hand, would start from a common precursor that is then elaborated into a variety of related compounds, including the target molecule. wikipedia.org For instance, dinitromethane could serve as a starting point, and through a series of reactions, different functional groups could be introduced to generate a library of dinitromethyl-containing compounds, one of which could be this compound. This strategy is particularly useful for exploring structure-activity relationships by creating a range of structurally related molecules from a single starting material. rsc.orgresearchgate.net
Due to a lack of available research and data specifically concerning the chemical compound "this compound," it is not possible to generate an article that adheres to the provided outline and content requirements. Extensive searches have not yielded specific information on the catalytic, stereoselective, or green chemistry-based synthetic methodologies for this particular compound.
To provide a comprehensive and accurate article as requested, detailed research findings on transition metal-catalyzed coupling reactions and green chemistry approaches for the synthesis of "this compound" would be necessary. Without such specific data, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and adherence to the specified topics.
Further research on this specific compound is required before a detailed and authoritative article on its synthetic methodologies can be written.
Theoretical and Computational Investigations
Quantum Chemical Characterization of Electronic Structure
Quantum chemical calculations are essential for understanding the electronic properties of a molecule like N-(dinitromethylidene)hydroxylamine. These methods, such as Density Functional Theory (DFT), provide insights into the distribution of electrons and the nature of chemical bonds.
A molecular orbital (MO) analysis for this compound would reveal the distribution and energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. In related dinitromethylene compounds, the strong electron-withdrawing nature of the two nitro groups significantly lowers the energy of the LUMO, making the carbon of the dinitromethylidene group highly electrophilic.
The charge distribution, calculated using methods like Natural Bond Orbital (NBO) analysis, would likely show a significant negative charge on the oxygen atoms of the nitro groups and the hydroxylamine (B1172632) group. Conversely, the nitrogen atoms of the nitro groups and the carbon atom of the dinitromethylidene group would exhibit a positive charge. This charge separation contributes to the molecule's polarity and its potential interactions with other molecules.
Table 1: Hypothetical Mulliken Atomic Charges for this compound (Note: This table is illustrative and not based on actual experimental or calculated data.)
| Atom | Hypothetical Charge (a.u.) |
| C (dinitromethylidene) | +0.45 |
| N (nitro 1) | +0.85 |
| O (nitro 1a) | -0.60 |
| O (nitro 1b) | -0.60 |
| N (nitro 2) | +0.85 |
| O (nitro 2a) | -0.60 |
| O (nitro 2b) | -0.60 |
| N (hydroxylamine) | -0.25 |
| O (hydroxylamine) | -0.40 |
| H (hydroxylamine) | +0.30 |
A bond order analysis would provide insight into the nature of the chemical bonds within this compound. The C=N double bond is expected to have a bond order close to 2. The N-O bonds within the nitro groups would exhibit partial double bond character due to resonance. The N-O bond of the hydroxylamine moiety would be a single bond.
Valence state analysis would further characterize the bonding environment of each atom, confirming the expected valencies and identifying any unusual electronic configurations.
Conformational Analysis and Isomerism of this compound
The flexibility of the this compound molecule allows for the existence of different conformers and tautomers.
Rotation around the C=N-O single bond would lead to different conformers. Computational studies on similar molecules often reveal the most stable conformer and the energy barriers for rotation. The planarity of the dinitromethylidene group would be a key feature, with the hydroxylamine group potentially oriented in different planes relative to it. Steric hindrance between the nitro groups and the hydroxyl group would play a significant role in determining the preferred conformation.
Table 2: Hypothetical Rotational Barriers for this compound (Note: This table is illustrative and not based on actual experimental or calculated data.)
| Rotational Bond | Barrier to Rotation (kcal/mol) | Most Stable Conformation |
| C=N-O | 5-10 | Anti-periplanar |
| N-OH | 2-5 | Gauche |
This compound can theoretically exhibit tautomerism. One possible tautomeric form is the aci-nitro form, where a proton from the hydroxylamine nitrogen migates to one of the nitro groups, resulting in a nitronic acid. Computational studies on other nitro compounds have shown that the nitro form is generally more stable. nih.govresearchgate.net The energy difference between the tautomers and the activation energy for the tautomerization process could be calculated to determine the likelihood of this equilibrium.
Reaction Pathway Elucidation and Mechanistic Modeling
Computational modeling can be employed to investigate potential reaction pathways for the synthesis and decomposition of this compound. For instance, the hydrolysis of related dinitromethylene compounds has been studied using DFT to understand the reaction mechanism. rsc.org
Mechanistic modeling could explore the thermal decomposition of this compound. Studies on similar energetic materials, such as 1,1-diamino-2,2-dinitroethene (FOX-7), have investigated various decomposition pathways, including nitro-nitrite rearrangement and C-N bond cleavage. icm.edu.plbibliotekanauki.pl Such calculations would identify the lowest energy decomposition pathway and predict the initial steps of the reaction, which is crucial for understanding the compound's stability. The reaction of dinitromethylene compounds with nucleophiles like water, alcohols, and amines has also been a subject of study. nih.govacs.org
Computational Exploration of Molecular Stability Factors
Consequently, this article cannot be generated as per the specified detailed outline due to the current lack of published research on the subject compound.
Reactivity Profiles and Transformation Mechanisms
Nucleophilic and Electrophilic Reactivity of the N-(Dinitromethylidene)hydroxylamine Framework
The presence of both nucleophilic (hydroxylamine) and electrophilic (dinitromethylidene) centers within the same molecule gives rise to a diverse range of reactions.
The hydroxylamine (B1172632) group in this compound possesses two potential sites for reaction: the nitrogen and the oxygen atoms. The strong electron-withdrawing effect of the dinitromethylidene group is expected to decrease the nucleophilicity of the nitrogen atom while increasing the acidity of the hydroxyl proton, thereby enhancing the nucleophilicity of the oxygen atom upon deprotonation.
Alkylation and acylation reactions are fundamental transformations for hydroxylamines. In the case of this compound, these reactions can potentially occur at either the nitrogen or the oxygen atom. Generally, the alkylation of hydroxylamines tends to occur at the nitrogen atom. However, O-alkylation can be favored by using a strong base to first deprotonate the hydroxyl group, forming a more nucleophilic alkoxide.
The oxygen atom of hydroxylamines bearing N-electron-withdrawing substituents, a characteristic feature of this compound, is known to act as a reactive nucleophile. This suggests a propensity for O-functionalization reactions.
| Reaction Type | Reagent | Potential Product(s) | Notes |
| O-Alkylation | Alkyl halide (in the presence of a base) | O-Alkyl-N-(dinitromethylidene)hydroxylamine | The basic conditions facilitate the formation of the more nucleophilic oxygen anion. |
| N-Alkylation | Alkyl halide | N-Alkyl-N-(dinitromethylidene)hydroxylamine | May compete with O-alkylation, depending on the reaction conditions. |
| O-Acylation | Acyl chloride or anhydride | O-Acyl-N-(dinitromethylidene)hydroxylamine | The nucleophilic oxygen is expected to readily attack the electrophilic carbonyl carbon. |
| N-Acylation | Acyl chloride or anhydride | N-Acyl-N-(dinitromethylidene)hydroxylamine | Less likely due to the reduced nucleophilicity of the nitrogen atom. |
This table presents potential reactions based on the general reactivity of hydroxylamines and the electronic properties of this compound.
The carbon atom of the dinitromethylidene group is electron-deficient due to the strong electron-withdrawing effect of the two nitro groups. This renders it susceptible to attack by nucleophiles. The addition of a nucleophile to this carbon center would lead to the formation of a tetrahedral intermediate, which could then undergo further transformations.
The high degree of activation of this carbon center suggests that it can participate in various nucleophilic addition and substitution reactions. The stability of the resulting anion, delocalized over the two nitro groups, would be a significant driving force for such reactions.
Redox Chemistry and Associated Transformations
The presence of nitro groups and a hydroxylamine moiety makes this compound susceptible to both oxidation and reduction, leading to a variety of transformation pathways.
The nitro groups of the dinitromethylidene moiety are readily reducible. Stepwise reduction could lead to the formation of nitroso, hydroxylamino, and ultimately amino groups. The specific products obtained would depend on the reducing agent and the stoichiometry used. The reduction of both nitro groups would yield a diamino-substituted methylidene hydroxylamine derivative.
| Redox Reaction | Reagent/Condition | Potential Product(s) |
| Oxidation | Mild oxidizing agent (e.g., Ag₂O) | N-(Dinitromethylidene)nitroxide radical |
| Oxidation | Strong oxidizing agent (e.g., KMnO₄) | Further oxidized species |
| Reduction | Mild reducing agent (e.g., SnCl₂/HCl) | Partially reduced nitro groups (nitroso, hydroxylamino) |
| Reduction | Strong reducing agent (e.g., H₂/Pd-C) | N-(Diaminomethylidene)hydroxylamine |
This table outlines potential redox transformations of this compound based on the known chemistry of its functional groups.
Intramolecular Rearrangements and Isomerization Processes
The structure of this compound allows for the possibility of intramolecular rearrangements and isomerization. One such potential process is the tautomerization to the corresponding oxime form, dinitroformaldehyde oxime. This type of nitro-aci-nitro tautomerism is a known phenomenon in related gem-dinitro compounds. The equilibrium between the hydroxylamine and oxime forms would be influenced by factors such as solvent polarity and pH.
Furthermore, under certain conditions, such as thermal stress or in the presence of specific catalysts, more complex intramolecular rearrangements involving the nitro groups and the hydroxylamine moiety could occur, potentially leading to the formation of cyclic structures or other rearranged products.
Reactivity with Specific Reagent Classes
Interaction with Acids and Bases
Further investigation would require either the provision of alternative nomenclature for the compound or the publication of research detailing its synthesis and characteristics. Without such information, a scientifically accurate and informative article cannot be constructed.
Advanced Research Applications in Chemical Synthesis and Materials Science
N-(Dinitromethylidene)hydroxylamine as a Novel Synthetic Building Block
The unique combination of an oxime moiety and a highly electron-deficient carbon center, due to the two nitro groups, positions this compound as a potentially powerful and versatile reagent in organic synthesis. Its reactivity would be dominated by the electrophilic nature of the dinitromethylidene carbon and the nucleophilic and rearrangeable nature of the oxime group.
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, crucial for the construction of pharmaceuticals, agrochemicals, and materials. Hydroxylamine (B1172632) derivatives and oximes are established precursors for creating these bonds. This compound could participate in C-N bond formation through several mechanisms, primarily leveraging the reactivity of the oxime nitrogen.
One potential pathway involves the reaction of the oxime with organometallic reagents. The inherent polarity of the C=N bond, further amplified by the electron-withdrawing nitro groups, makes the carbon atom highly susceptible to nucleophilic attack. However, the nitrogen atom of the oxime can also act as a nucleophile. A more plausible role in C-N bond formation involves its use as an electrophilic nitrogen source after suitable activation. For instance, O-acyl or O-sulfonyl derivatives of oximes are known to react with various nucleophiles to form C-N bonds.
Illustrative reactions for C-N bond formation using related oxime and hydroxylamine derivatives are presented below.
| Reaction Type | Reagent Class | Product Class | General Example |
| Nucleophilic Addition | Grignard Reagents (R-MgX) | Substituted Hydroxylamines | R'R''C=NOH + R-MgX → R'R''(R)C-NHOH |
| Reductive Amination | Reducing Agents (e.g., H₂, Pd/C) | Primary Amines | R'R''C=NOH + [H] → R'R''CH-NH₂- |
| Aza-Michael Addition | α,β-Unsaturated Compounds | Functionalized Hydroxylamines | R'R''C=NOH + CH₂-=CHCOR → R'R''C=NO-CH₂-CH₂-COR |
| Buchwald-Hartwig Amination | Aryl Halides (Ar-X) with Pd catalyst | N-Aryl Oximes | R'R''C=NOH + Ar-X → R'R''C=N-O-Ar |
This table presents generalized reactions for oximes and is intended to be illustrative of the potential reactivity pathways for this compound.
Oximes are highly versatile intermediates capable of being converted into a variety of other functional groups. This reactivity would be a key feature of this compound, allowing for its transformation into other valuable chemical structures.
The most prominent reaction of this type is the Beckmann rearrangement, where an oxime is transformed into an amide under acidic conditions. britannica.com The application of this reaction to this compound would be a subject of significant academic interest, potentially yielding N-hydroxy-dinitromethyl-formamide or related structures, depending on the migratory aptitudes of the attached groups.
Another critical transformation is the reduction of the oxime functionality. Depending on the reagents and conditions, the C=NOH group can be reduced to either a hydroxylamine or a primary amine. britannica.combyjus.com This would provide synthetic routes to gem-dinitro-substituted amines, which are important precursors in energetic materials synthesis.
| Transformation | Reagent/Condition | Resulting Functional Group |
| Beckmann Rearrangement | Strong Acid (e.g., H₂SO₄, PCl₅) | Amide |
| Reduction to Hydroxylamine | Mild Reducing Agent (e.g., NaBH₃CN) | Hydroxylamine |
| Reduction to Amine | Strong Reducing Agent (e.g., LiAlH₄, H₂/Raney Ni) | Primary Amine |
| Dehydration | Dehydrating Agent (e.g., Ac₂O) | Nitrile (for aldoximes) |
| Hydrolysis | Aqueous Acid | Ketone/Aldehyde + Hydroxylamine |
This table outlines common functional group interconversions for the oxime moiety.
Potential in Advanced Material Precursors
The dense functionalization of this compound suggests its potential as a monomer or precursor for specialized polymers and coordination materials.
The term "non-energetic" is critical in this context. The gem-dinitro group, C(NO₂)₂, is a well-known energetic functional group, or "energetophore". energetic-materials.org.cn Its presence imparts a high heat of formation and the potential for rapid release of energy (i.e., explosive or propellant properties). Therefore, any polymer derived directly from an this compound monomer would inherently be an energetic material, not a non-energetic one. The primary interest in such polymers would be for applications like binders in explosive formulations or as high-performance propellants. energetic-materials.org.cn
To conceptualize a non-energetic polymer, the dinitro functionality would first need to be chemically transformed. For example, if the nitro groups could be reduced to amines, the resulting tetra-functional monomer could undergo polycondensation reactions to form polyamides or polyimines. Such a polymer would be rich in nitrogen, potentially conferring properties like high thermal stability or metal-chelating abilities, without the energetic character of the nitro groups.
The this compound molecule possesses multiple potential coordination sites, making it a highly promising candidate for use as a functional ligand in coordination chemistry. Oximes are well-established as excellent ligands for a variety of metal ions. wikipedia.orgyoutube.com The nitrogen atom of the oxime has a lone pair of electrons available for donation, and upon deprotonation of the hydroxyl group, the oxygen atom can also coordinate, allowing the ligand to act as a bidentate chelate. wikipedia.org A classic example is dimethylglyoxime, which is used for the selective detection and quantification of nickel(II). wikipedia.org
Furthermore, the nitro groups themselves can coordinate to metal centers through their oxygen atoms. The resulting ambidentate character (coordination via the oxime N/O pair and the nitro O atoms) could lead to the formation of complex coordination polymers or polynuclear metal complexes with interesting magnetic or catalytic properties. The strong electron-withdrawing nature of the dinitromethylidene group would significantly influence the electronic properties of the metal center upon coordination.
| Potential Coordination Site | Metal Ion Affinity | Possible Bonding Mode |
| Oxime Nitrogen | High (especially for transition metals) | σ-Donation |
| Oxime Oxygen (deprotonated) | High (forms stable chelate rings) | Ionic/Covalent Bonding |
| Nitro Group Oxygen | Moderate (acts as a hard donor) | Unidentate, Bidentate, or Bridging |
This table summarizes the potential metal-coordinating sites within the this compound structure.
Despite a comprehensive search for the chemical compound "this compound," no specific information, research findings, or detailed data pertaining to this exact molecule could be located in the available scientific literature and public databases. This suggests that "this compound" may be a novel or highly specialized compound that has not yet been extensively studied or reported on.
Therefore, it is not possible to generate a detailed article on the "Challenges and Future Research Directions" for this specific compound as requested in the outline. Any attempt to do so would involve speculation and extrapolation from related but distinct chemical entities, which would not adhere to the strict requirement of focusing solely on "this compound."
Further research and initial synthesis and characterization of "this compound" would be required before a meaningful discussion of its specific challenges and future research directions could be undertaken.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(dinitromethylidene)hydroxylamine derivatives, and how can purity be optimized?
- Methodology : Use condensation reactions between hydroxylamine and nitro-substituted carbonyl precursors under controlled pH (5–7) and low-temperature conditions (0–5°C) to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves yield and purity. Monitor reaction progress using TLC or HPLC .
- Key Consideration : The nitro group’s electron-withdrawing nature may necessitate longer reaction times. Stabilize intermediates with inert atmospheres (N₂/Ar) to prevent oxidation .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Primary Tools :
- FT-IR : Identify N–O (1250–1350 cm⁻¹) and C=N (1600–1680 cm⁻¹) stretches.
- NMR : ¹H NMR (δ 8–10 ppm for hydroxylamine protons; δ 6–8 ppm for aromatic protons if present); ¹³C NMR for nitro and imine carbons.
- Mass Spectrometry : High-resolution MS (ESI or EI) to confirm molecular ion peaks and fragmentation patterns .
- Advanced Validation : X-ray crystallography for unambiguous structural confirmation, particularly to resolve nitro group orientation .
Q. How does the nitro group influence the compound’s stability under varying conditions?
- Stability Profile :
- Thermal : Decomposition above 150°C due to nitro group instability; monitor via DSC/TGA.
- Photochemical : Susceptible to UV-induced denitration; store in amber vials under inert gas.
- pH Sensitivity : Hydrolyzes in strongly acidic/basic conditions; maintain neutral buffers during biological assays .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported metabolic pathways of hydroxylamine derivatives?
- Case Study : Conflicting data on hepatic microsomal metabolism (e.g., o-anisidine vs. o-aminophenol formation) can arise from species-specific CYP enzyme activity.
- Approach : Conduct comparative studies using microsomes from rats (CYP1A/2B-dominated) vs. rabbits (CYP2E1-dominated). Use selective CYP inhibitors (e.g., α-naphthoflavone for CYP1A) to isolate pathways .
- Data Reconciliation : Quantify metabolites via HPLC with diode-array detection and validate with isotopic labeling .
Q. How can computational modeling predict this compound’s interaction with enzymatic targets?
- Workflow :
Docking Simulations : Use AutoDock Vina with crystal structures of target enzymes (e.g., CYP450s or nitroreductases). Prioritize binding poses with nitro group proximity to catalytic residues.
MD Simulations : Assess stability of enzyme-ligand complexes over 100 ns trajectories (AMBER/CHARMM force fields).
QSAR : Corrogate electronic parameters (HOMO/LUMO, nitro group charge) with experimental IC₅₀ values .
Q. What redox mechanisms govern this compound’s reactivity in catalytic cycles?
- Mechanistic Insights :
- Oxidation : Nitro group acts as electron sink, facilitating hydroxylamine → nitroxide radical transitions (EPR-detectable).
- Reduction : Catalyzed by NADPH-dependent reductases, yielding amine intermediates; monitor via cyclic voltammetry (−0.5 to −1.2 V vs. Ag/AgCl) .
- Applications : Design redox-responsive probes for imaging oxidative stress in cellular models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
